Fucofuroeckol B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H14O11 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
19-(3,5-dihydroxyphenoxy)-10,14,21-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15(20),16,18-nonaene-2,5,7,16,18-pentol |
InChI |
InChI=1S/C24H14O11/c25-8-1-9(26)3-11(2-8)32-21-13(29)6-14(30)22-24(21)35-23-17(34-22)7-16-19(20(23)31)18-12(28)4-10(27)5-15(18)33-16/h1-7,25-31H |
InChI Key |
RGNBIKVVGUORSW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C5C(=C4O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C5C(=C4O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Origin of Product |
United States |
Chemical Profile
Molecular Structure and Formula
Fucofuroeckol B is a phlorotannin with a complex polyphenolic structure. Its chemical formula is C24H14O11, and it has a monoisotopic mass of 478.053611271 amu. phytohub.eu The structure is characterized by the presence of a dibenzofuran (B1670420) nucleus linked to other phloroglucinol (B13840) units. This intricate arrangement of aromatic rings and hydroxyl groups is fundamental to its chemical properties and biological functions.
Physicochemical Properties
The physicochemical properties of this compound have been determined through computational methods. These properties provide insights into its behavior in biological systems.
| Property | Value |
| Average Mass | 478.365 |
| Monoisotopic Mass | 478.053611271 |
| Chemical Formula | C24H14O11 |
| Hydrogen Bond Donors | 7 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 2 |
| Polar Surface Area | 182.44 Ų |
| LogP (ALOGPS) | 3.56 |
| Solubility (ALOGPS) | 6.05e-01 g/l |
This data is computationally generated and provides an estimation of the compound's properties. phytohub.eu
Structural Elucidation and Characterization of Fucofuroeckol B
Spectroscopic Analysis for Structural Determination
The foundational methods for determining the structure of Fucofuroeckol B rely on spectroscopic techniques that probe the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within this compound.
The ¹H-NMR spectrum of this compound displays characteristic signals for aromatic protons. e-fas.org Specifically, it shows an AB2 system with signals at δ 6.71 (1H, s) and 6.47 (1H, d, J = 1.10 Hz), δ 6.25 (1H, d, J=1.46 Hz) and 5.76 (2H, d, J = 1.46 Hz), along with two singlets at δ 6.29 (1H, s) and 5.83 (1H, s). e-fas.org Additionally, eight phenolic hydroxyl signals are observed at δ 10.05, 9.88, 9.76, and 8.22. e-fas.org
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons on adjacent carbons. These experiments reveal which nuclei are coupled through chemical bonds, helping to piece together the fragments of the molecule.
¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 6.71 | s | Aromatic H | |
| 6.47 | d | 1.10 | Aromatic H |
| 6.29 | s | Aromatic H | |
| 6.25 | d | 1.46 | Aromatic H |
| 5.83 | s | Aromatic H | |
| 5.76 | d | 1.46 | Aromatic H |
| 10.05 | s | Phenolic OH | |
| 9.88 | s | Phenolic OH | |
| 9.76 | s | Phenolic OH | |
| 8.22 | s | Phenolic OH |
Source: e-fas.org
¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) | Assignment |
|---|---|
| 150.5 | C-12a |
| 103.1 | C-6 |
| 102.4 | Quaternary C |
Source: e-fas.org
Mass Spectrometry Applications (e.g., EI MS, ESI MS, HRMS, MS/MS, MALDI-TOF)
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula, C₂₄H₁₄O₁₁. e-fas.org
Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing phlorotannins, as it minimizes fragmentation and primarily produces intact molecular ions. aocs.org This is particularly useful for confirming the molecular weight of this compound. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected ion, providing valuable information about the molecule's substructures. The fragmentation pattern can help to identify the core units and how they are connected.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. wikipedia.org The FTIR spectrum provides a "fingerprint" of the molecule, revealing the presence of key functional groups. csir.co.za For this compound, the FTIR spectrum would be expected to show strong, broad absorptions in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the numerous phenolic hydroxyl groups. e-fas.org Absorptions in the aromatic region (around 1600-1450 cm⁻¹) would confirm the presence of the benzene (B151609) rings, while bands in the 1260-1000 cm⁻¹ region would indicate C-O stretching from the ether and furanoid linkages. e-fas.org
Advanced Structural Characterization Modalities
To further refine the structural details and analyze this compound within complex mixtures, advanced and hyphenated techniques are employed.
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the analysis of phlorotannins from natural sources. scirp.orgscirp.org LC separates the components of a complex mixture, and the eluting compounds are then directly introduced into the mass spectrometer for identification. nih.gov LC-MS analysis of algal extracts allows for the identification of this compound and other related phlorotannins, even when they are present in small quantities. researchgate.net The use of a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, in conjunction with LC (LC-QTOF-MS/MS) provides both separation and highly accurate mass data, facilitating the confident identification of this compound in complex samples. mdpi.com
Computational Chemistry in Structural Elucidation
Computational chemistry has emerged as a valuable tool in confirming and refining the structures of natural products. numberanalytics.com By using quantum mechanical calculations, it is possible to predict the NMR chemical shifts for a proposed structure. walisongo.ac.id These predicted spectra can then be compared to the experimental data. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the assigned structure. This approach can be particularly useful for distinguishing between possible isomers or for confirming complex stereochemical arrangements within the molecule.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. numberanalytics.com High-resolution mass spectrometry (HRMS) of Fucofuroeckol B would provide a highly accurate mass measurement, allowing for the determination of its molecular formula as C24H14O11. phytohub.eunih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable information about the structural components of the molecule. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the numerous hydroxyl groups. scispace.com Absorptions in the aromatic region (around 1600-1450 cm⁻¹) would confirm the presence of the benzene (B151609) rings. scispace.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely exhibit strong absorption bands in the ultraviolet region, which is characteristic of polyphenolic compounds. unl.edu
Mechanistic Investigations of Biological Activities of Fucofuroeckol B
Anti-inflammatory Modulations
Fucofuroeckol B demonstrates significant anti-inflammatory effects through multiple mechanisms, including the suppression of key inflammatory mediators and the regulation of critical cellular signaling pathways involved in the inflammatory cascade.
This compound has been shown to suppress the production of several major pro-inflammatory mediators. Studies indicate that it significantly reduces the generation of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells researchgate.netnih.govsemanticscholar.orgresearchgate.net. Furthermore, this compound effectively lowers the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) researchgate.netnih.govsemanticscholar.orgresearchgate.netdtu.dk.
Table 1: Anti-inflammatory Effects of this compound on Pro-inflammatory Mediators
| Mediator | Effect | Notes |
| Nitric Oxide (NO) | Suppressed Production | researchgate.netnih.govsemanticscholar.orgresearchgate.net |
| Prostaglandin E2 (PGE2) | Suppressed Production | researchgate.netnih.govsemanticscholar.orgresearchgate.net |
| Interleukin-1β (IL-1β) | Reduced Production | researchgate.netnih.govsemanticscholar.orgresearchgate.netdtu.dk |
| Interleukin-6 (IL-6) | Reduced Production | researchgate.netnih.govsemanticscholar.orgresearchgate.netdtu.dk |
| Tumor Necrosis Factor-α (TNF-α) | Reduced Production | researchgate.netnih.govsemanticscholar.orgresearchgate.netdtu.dk |
A primary mechanism by which this compound exerts its anti-inflammatory action is through the modulation of key intracellular signaling pathways. It is known to down-regulate the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor in inflammatory responses researchgate.netresearchgate.netnih.govsemanticscholar.orgnih.govoup.com. This inhibition is achieved by preventing the degradation of its inhibitor, IκB-α, thereby blocking the translocation of NF-κB to the nucleus researchgate.netresearchgate.net. Additionally, this compound has been observed to inhibit the phosphorylation of critical signaling molecules, including Akt, Extracellular signal-Regulated Kinase (ERK), and c-Jun N-terminal Kinase (JNK) researchgate.netresearchgate.net. These actions collectively contribute to the suppression of inflammatory signaling cascades mdpi.com.
Table 2: this compound Modulation of Cellular Signaling Pathways
| Pathway Component | Effect | Mechanism/Notes |
| NF-κB | Downregulated Activation/Suppressed | Prevents IκB-α degradation, inhibits translocation researchgate.netresearchgate.netnih.govsemanticscholar.orgnih.govoup.com |
| IκB-α | Prevents Degradation | Leads to inhibition of NF-κB activation researchgate.netresearchgate.net |
| Akt | Inhibited Phosphorylation | Contributes to anti-inflammatory effect researchgate.netresearchgate.net |
| ERK | Inhibited Phosphorylation | Contributes to anti-inflammatory effect researchgate.netresearchgate.net |
| JNK | Inhibited Phosphorylation | Contributes to anti-inflammatory effect researchgate.netresearchgate.net |
This compound effectively modulates the expression of key inflammatory enzymes. It has been demonstrated to downregulate the lipopolysaccharide (LPS)-induced expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the gene and protein levels researchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.net. This suppression of iNOS and COX-2 contributes to the reduction in NO and PGE2 production, respectively.
Table 3: this compound Impact on Inflammatory Enzyme Expression
| Inflammatory Enzyme | Expression Level | Effect |
| iNOS | Gene and Protein Expression | Downregulated/Suppressed researchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.net |
| COX-2 | Gene and Protein Expression | Downregulated/Suppressed researchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.net |
Regulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK, Akt, ERK, JNK, IκB-α)
Neurobiological Activity Profiling
This compound also exhibits significant neurobiological activities, primarily related to its potential in combating neurodegenerative processes, particularly those associated with Alzheimer's disease.
This compound has been identified as a potent inhibitor of β-secretase (BACE1), an enzyme critically involved in the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease nih.gove-fas.orgoup.comkoreascience.kr. Kinetic studies have revealed that this compound exhibits strong inhibitory activity against BACE1 with an IC50 value of 16.1 μM e-fas.orgkoreascience.kr. The inhibition pattern was determined to be non-competitive e-fas.orgkoreascience.kr.
Table 4: this compound Interaction with BACE1
| Enzyme Target | Inhibition Constant (IC50) | Inhibition Type |
| β-Secretase (BACE1) | 16.1 μM | Non-competitive e-fas.orgkoreascience.kr |
This compound demonstrates neuroprotective effects by mitigating amyloid-beta (Aβ)-induced neurotoxicity, a key factor in Alzheimer's disease pathogenesis nih.gove-fas.orgoup.comexplorationpub.comkoreascience.krmdpi.comnih.gov. In cellular models, such as the SH-SY5Y neuroblastoma cell line exposed to Aβ, this compound has shown to protect against Aβ-induced cell death nih.gove-fas.orgmdpi.comnih.gov. Specifically, this compound has been shown to reduce the cleavage of Amyloid Precursor Protein (APP) catalyzed by BACE1, thereby decreasing Aβ generation nih.gove-fas.orgkoreascience.kr. In experiments involving Aβ42-induced damage in SH-SY5Y cells, this compound treatment at various concentrations restored cell viability: 25 μg/mL restored viability to 66.9%, 50 μg/mL to 80.7%, and 100 μg/mL to 98.0% compared to Aβ42-treated cells e-fas.org.
Table 5: this compound Neuroprotection in Cellular Stress Models
| Stress Model | Treatment | Outcome Measure | Result |
| Aβ induced neurotoxicity in SH-SY5Y cells | This compound (25 μg/mL) | Cell Viability | Restored to 66.9% e-fas.org |
| Aβ induced neurotoxicity in SH-SY5Y cells | This compound (50 μg/mL) | Cell Viability | Restored to 80.7% e-fas.org |
| Aβ induced neurotoxicity in SH-SY5Y cells | This compound (100 μg/mL) | Cell Viability | Restored to 98.0% e-fas.org |
| Aβ42-induced damage in SH-SY5Y cells | This compound | Aβ generation | Reduced nih.gove-fas.org |
Modulation of Amyloidogenic Processing Pathways
This compound has demonstrated significant potential in modulating pathways associated with neurodegenerative diseases, particularly Alzheimer's disease, by targeting amyloidogenic processing. Research indicates that this compound acts as an inhibitor of β-secretase (BACE-1), an enzyme critical in the production of amyloid-beta (Aβ) peptides mdpi.comnih.govresearchgate.nete-fas.org. Studies have identified this compound (also referred to as FF) as a non-competitive inhibitor of BACE-1, with a reported IC50 value of 16.1 µM mdpi.come-fas.org. This inhibitory action contributes to a reduction in the cleavage of amyloid precursor protein (APP) and subsequent Aβ generation mdpi.comnih.gov. Furthermore, this compound has exhibited neuroprotective effects against Aβ-induced cytotoxicity in neuronal cell lines, such as SH-SY5Y cells, by attenuating the toxic impact of Aβ peptides nih.govresearchgate.net.
Analytical Chemistry Methodologies for Quantification and Purity Assessment
Chromatographic Quantification Techniques
Chromatography is a fundamental technique for separating, identifying, and quantifying chemical components within a mixture. libretexts.org For complex molecules like Fucofuroeckol B, liquid chromatography is the predominant method.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phlorotannins, offering high resolution and sensitivity for both quantification and purity assessment. chromatographyonline.comchromatographyonline.com It is the most widely used method for analyzing drug products and assessing their purity and stability. semanticscholar.orgekb.eg
Reversed-phase HPLC (RP-HPLC) is the most common mode used for phlorotannin analysis. wikipedia.orgsemanticscholar.org In this technique, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). libretexts.orgwikipedia.orgufl.edu Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. wikipedia.org A gradient elution, where the mobile phase composition is changed over time to become less polar, is often employed to effectively separate a wide range of components with varying polarities in a single run. libretexts.orgufl.edu
Purity analysis by HPLC involves detecting and quantifying any impurities present alongside the main compound. The peak area of this compound in the resulting chromatogram is proportional to its concentration, while the presence of other peaks indicates impurities. Purity is often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. The validation of HPLC methods is critical and involves assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.orgnih.gov
While specific validated analytical methods for the routine quantification of this compound are not widely published, methods for the isolation and analysis of closely related phlorotannins from Ecklonia and Eisenia species provide a clear framework. These methods consistently utilize C18 columns with a methanol/water or acetonitrile/water gradient and UV detection around 290 nm. scirp.orgresearchgate.net For instance, the purity of isolated phlorotannins like fucofuroeckol A and dieckol (B191000) has been confirmed to be over 98-99% using HPLC with a photodiode array (PDA) detector. scirp.orgcaldic.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., ODS-3, Shim-pack VP-ODS) | scirp.orgchromatographyonline.com |
| Mobile Phase | Gradient of Water (often with acid like formic acid) and Methanol or Acetonitrile | libretexts.orgscirp.org |
| Flow Rate | 1.0 - 4.7 mL/min (analytical vs. preparative) | scirp.orgresearchgate.net |
| Detection | UV Absorbance at ~290 nm | scirp.orgresearchgate.net |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | chromatographyonline.compensoft.net |
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. ekb.eg The mobile phase is an inert gas, and separation occurs as the vaporized sample interacts with a stationary phase within a column. researchgate.net
However, the application of GC for the direct analysis of this compound is highly limited. Phlorotannins are large, polar, and non-volatile polyphenolic compounds. semanticscholar.org Direct injection into a GC system would not be feasible as they would not vaporize under typical GC operating temperatures and would likely decompose.
For non-volatile compounds to be analyzed by GC, a chemical derivatization step is required to convert them into more volatile and thermally stable forms. pensoft.netresearchgate.netmdpi.com Common derivatization techniques include silylation or methylation, which are used for compounds like carbohydrates and fatty acids to make them amenable to GC analysis. researchgate.netmdpi.commdpi.com In theory, the multiple hydroxyl groups of this compound could be derivatized. However, there are no established or reported GC methods in the scientific literature for the analysis of this compound, indicating that this is not a standard or practical approach for this class of compounds. HPLC remains the method of choice.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry)
UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the spectrum. mdpi.comupi.edu It is widely used for the quantitative analysis of compounds in solution, based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. upi.edu
Quality Control and Standardization Considerations
The quality control and standardization of extracts from natural sources like brown algae are critical to ensure consistency, efficacy, and safety. nih.gov Since the chemical composition of natural products can vary depending on factors like species, geographical origin, and harvesting time, standardization is necessary to guarantee a consistent product from batch to batch. semanticscholar.org
This process often relies on the quantification of one or more specific chemical markers. researchgate.net A chemical marker is a constituent of the herbal product that is selected for identification and quality assessment purposes. nih.govmdpi.com Ideally, the marker should be a therapeutically active component, but in its absence, a characteristic and quantifiable compound can be used. mdpi.com
In the context of brown algae extracts, several phlorotannins have been used as markers for standardization. For example, dieckol and phlorofucofuroeckol-A have been identified as major active components in Ecklonia cava and are used for its quality control. semanticscholar.org The need to standardize these extracts based on their active components has been highlighted to ensure reproducible biological effects. wikipedia.org
Given that this compound has been isolated from brown algae such as Eisenia arborea and Ecklonia stolonifera and is noted for its biological activities, it represents a potential candidate as a chemical marker for the standardization of these extracts. researchgate.net A standardized extract would have a defined concentration of this compound, which would be verified using a validated analytical method, such as the HPLC techniques described previously. This ensures that each batch of the extract delivers a consistent amount of the key compound, which is fundamental for reliable research and potential therapeutic use. researchgate.net
Conclusion and Future Perspectives in Fucofuroeckol B Research
Summary of Key Findings in Fucofuroeckol B Chemical Biology
Research has illuminated several key biological activities associated with this compound and closely related fucofuroeckol compounds. These findings suggest a multifaceted role in cellular health and disease prevention.
Neuroprotection: this compound, along with other fucofuroeckol-type phlorotannins such as PFFA and 974-A, has demonstrated neuroprotective capabilities. Studies indicate that these compounds can protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides and oxidative stress, including that caused by hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BHP). Their ability to scavenge intracellular reactive oxygen species (ROS) contributes to this protective effect. oup.com
Anti-inflammatory Effects: this compound and related compounds like Phlorothis compound and Fucofuroeckol-A are recognized for their potent anti-inflammatory properties. They have been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The underlying mechanisms often involve the downregulation of critical signaling pathways, including NF-κB and mitogen-activated protein kinases (MAPK) such as Akt, ERK, and JNK. nih.govresearchgate.netmdpi.com
Antioxidant Activity: Consistent with their phenolic structure, this compound and Fucofuroeckol-A exhibit significant antioxidant activity. They effectively scavenge ROS and protect cells from oxidative damage, a crucial factor in the prevention of various chronic diseases. oup.comnih.govmdpi.com
Other Potential Activities: While less extensively studied for this compound specifically, related compounds like Fucofuroeckol-A have shown antifungal activity against Candida albicans and possess tyrosinase inhibitory effects, suggesting potential applications in combating infections and in cosmetic formulations for skin brightening. mdpi.come-fas.orgresearchgate.net Furthermore, phlorotannins as a class, including fucofuroeckols, are being investigated for their anticancer properties. mdpi.comadelaide.edu.auresearchgate.net
Table 1: Summary of Key Biological Activities of this compound and Related Compounds
| Biological Activity | Associated Phlorotannin(s) | Key Findings / Mechanisms | Citation |
| Neuroprotection | This compound, PFFA, 974-A | Protects neuronal cells against Aβ peptide-induced toxicity and oxidative stress (H₂O₂, t-BHP); scavenges intracellular ROS. | oup.com |
| Anti-inflammatory | This compound, PFF-B, FF-A | Suppresses NO, PGE₂, IL-6, TNF-α production; downregulates NF-κB and MAPK (Akt, ERK, JNK) signaling pathways. | nih.govresearchgate.netmdpi.com |
| Antioxidant | This compound, FF-A | Scavenges ROS, protects against oxidative stress. | oup.comnih.govmdpi.com |
| Antifungal | Fucofuroeckol-A | Inhibits Candida albicans; enhances fluconazole (B54011) efficacy against resistant strains. | mdpi.comresearchgate.net |
| Tyrosinase Inhibition | Fucofuroeckol-A | Potent noncompetitive inhibitor of tyrosinase; reduces melanin (B1238610) synthesis. | e-fas.org |
Identification of Research Gaps in Mechanistic Elucidation
Despite the promising findings, several critical gaps remain in fully understanding the chemical biology of this compound. Addressing these will be crucial for its therapeutic development.
Specific Molecular Targets: While broad signaling pathways like NF-κB and MAPK are implicated in its anti-inflammatory effects, the precise molecular targets and direct binding interactions of this compound within cellular systems are not comprehensively elucidated. oup.comresearchgate.net
Structure-Activity Relationships (SAR): A detailed understanding of how specific structural features of this compound contribute to its observed bioactivities, especially in comparison to other phlorotannins, is still developing. oup.com
In Vivo Mechanisms and Efficacy: The majority of current research relies on in vitro and cell-based assays. Translating these findings to demonstrate efficacy and understand the complex mechanisms of action within living organisms requires further investigation. oup.comadelaide.edu.aud-nb.info
Pharmacokinetic and Bioavailability Data: Specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are largely absent. Understanding its oral bioavailability, metabolic fate, and tissue distribution is essential for determining effective dosing strategies and predicting its behavior in vivo. nih.gov
Synergistic and Antagonistic Effects: While some studies have explored synergistic effects of related phlorotannins with other compounds, comprehensive investigations into the potential synergistic or antagonistic interactions of this compound with other natural compounds or pharmaceutical agents are limited. researchgate.netuc.pt
Directions for Advanced Preclinical Studies
To advance the therapeutic potential of this compound, future research should focus on several key areas in preclinical development:
In Vivo Efficacy and Mechanistic Studies: Conducting robust in vivo studies in relevant animal models is paramount to validate the neuroprotective and anti-inflammatory effects observed in vitro. These studies should also aim to elucidate the precise molecular mechanisms underlying these activities within a physiological context. oup.comadelaide.edu.aud-nb.info
Comprehensive Pharmacokinetic Profiling: Detailed pharmacokinetic and bioavailability studies are essential. This includes evaluating oral absorption, plasma protein binding, tissue distribution, metabolic pathways, and excretion routes of this compound. Such data will inform optimal dosing regimens and predict potential drug-drug interactions. nih.gov
Advanced Mechanistic Investigations: Employing advanced omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a deeper understanding of the comprehensive molecular responses to this compound treatment, thereby identifying novel therapeutic targets and pathways. oup.com
Structure-Activity Relationship (SAR) Exploration: Synthesizing this compound analogs and derivatives could help identify critical structural motifs responsible for its bioactivity. This could lead to the design of more potent and selective compounds for specific therapeutic applications. oup.com
Exploration of Combination Therapies: Investigating the potential synergistic effects of this compound when combined with existing therapeutic agents for conditions such as neurodegenerative diseases, chronic inflammation, or cancer could reveal enhanced efficacy and novel treatment strategies. uc.pt
Safety and Toxicity Assessment: While detailed safety profiles are beyond the scope of this article, advanced preclinical studies will necessarily include rigorous toxicological evaluations to establish the safety margin and identify any potential adverse effects before human trials can be considered.
By addressing these research gaps and pursuing these advanced preclinical studies, the scientific community can build a more comprehensive understanding of this compound's therapeutic potential and pave the way for its potential application in human health.
Compound Name Index:
this compound
Fucofuroeckol-A (FF-A)
Phlorothis compound (PFF-B)
Eckol
6,6′-bieckol
8,8′-bieckol
Phlorofucofuroeckol A (PFF-A)
Trifuhalol
Sargachromenol
Sargaquinoic acid
Sargathunbergol
Arbutin
Kaempferol
Quercetin
Myricetin
Chlorogenic acid
EGCG (Epigallocatechin gallate)
L-ascorbic acid
α-tocopherol
Trolox
Q & A
Q. How can researchers design a robust literature review to contextualize this compound studies?
- Answer : Use systematic reviews with keyword clusters (e.g., "phlorotannins AND antiviral," "this compound AND pharmacokinetics") in databases like PubMed and Web of Science. Tools like VOSviewer map co-citation networks to identify emerging trends (e.g., marine natural products in COVID-19 research) .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?
Q. How should researchers report molecular dynamics simulations of this compound-protein interactions?
- Answer : Follow MD reporting standards: trajectory length (≥200 ns), force field (e.g., AMBER), and solvent model (TIP3P). Include RMSD/RMSF plots, hydrogen bond occupancy (%), and free energy calculations (MM-PBSA). Supplementary files must provide topology files and simulation scripts for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
